Cas no 35373-64-9 (2-amino-3-(2-methylphenyl)propan-1-ol)
2-amino-3-(2-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(o-tolyl)propan-1-ol
- 2-amino-3-(2-methylphenyl)propan-1-ol
- b-Amino-2-methylbenzenepropanol
- 2-Amino-3-o-tolyl-propan-1-ol
- 1475AJ
- SB36792
- N11149
- Z1800620566
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- MDL: MFCD10034611
- Inchi: 1S/C10H15NO/c1-8-4-2-3-5-9(8)6-10(11)7-12/h2-5,10,12H,6-7,11H2,1H3
- InChI Key: YVWFFJRQKHLWQV-UHFFFAOYSA-N
- SMILES: OCC(CC1C=CC=CC=1C)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 127
- XLogP3: 1
- Topological Polar Surface Area: 46.2
2-amino-3-(2-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620083-10mg |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620083-50mg |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | A620083-100mg |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 100mg |
$ 275.00 | 2022-06-07 | ||
| abcr | AB464648-1 g |
2-Amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 1g |
€664.00 | 2022-03-01 | ||
| Alichem | A019138863-1g |
2-Amino-3-(o-tolyl)propan-1-ol |
35373-64-9 | 95% | 1g |
$574.35 | 2023-09-02 | |
| Enamine | EN300-171136-0.05g |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 95.0% | 0.05g |
$121.0 | 2025-03-21 | |
| Enamine | EN300-171136-0.1g |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 95.0% | 0.1g |
$181.0 | 2025-03-21 | |
| Enamine | EN300-171136-0.25g |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 95.0% | 0.25g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-171136-0.5g |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 95.0% | 0.5g |
$405.0 | 2025-03-21 | |
| Enamine | EN300-171136-1.0g |
2-amino-3-(2-methylphenyl)propan-1-ol |
35373-64-9 | 95.0% | 1.0g |
$520.0 | 2025-03-21 |
2-amino-3-(2-methylphenyl)propan-1-ol Suppliers
2-amino-3-(2-methylphenyl)propan-1-ol Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-amino-3-(2-methylphenyl)propan-1-ol
Recent Advances in the Study of 2-amino-3-(2-methylphenyl)propan-1-ol (CAS: 35373-64-9) in Chemical Biology and Pharmaceutical Research
The compound 2-amino-3-(2-methylphenyl)propan-1-ol (CAS: 35373-64-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its potential applications in drug development and therapeutic interventions. The presence of both amino and hydroxyl functional groups, along with the aromatic methylphenyl moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have focused on the synthesis and characterization of 2-amino-3-(2-methylphenyl)propan-1-ol, with particular emphasis on its potential as a precursor for the development of novel bioactive compounds. Researchers have employed advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to confirm the purity and structural integrity of the compound. These efforts have been complemented by computational studies to predict its physicochemical properties and potential interactions with biological targets.
One of the most promising areas of research involves the evaluation of 2-amino-3-(2-methylphenyl)propan-1-ol as a potential modulator of neurotransmitter systems. Preliminary in vitro studies have demonstrated its ability to interact with specific receptors in the central nervous system, suggesting possible applications in the treatment of neurological disorders. These findings are supported by molecular docking simulations, which highlight the compound's affinity for key binding sites.
In addition to its neurological applications, 2-amino-3-(2-methylphenyl)propan-1-ol has also been investigated for its antimicrobial properties. Recent in vitro assays have shown moderate activity against a range of bacterial and fungal pathogens, prompting further exploration of its mechanism of action. Researchers are particularly interested in understanding how the compound's structural features contribute to its antimicrobial efficacy, with the goal of designing derivatives with enhanced potency and selectivity.
The pharmacokinetic profile of 2-amino-3-(2-methylphenyl)propan-1-ol has also been a focus of recent investigations. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties in animal models, providing valuable insights into its potential as a drug candidate. These studies have revealed favorable bioavailability and metabolic stability, although further optimization may be required to improve its therapeutic index.
Looking ahead, researchers are exploring the potential of 2-amino-3-(2-methylphenyl)propan-1-ol as a building block for the synthesis of more complex molecules. Its modular structure allows for the introduction of various functional groups, enabling the creation of libraries of compounds for high-throughput screening. This approach holds great promise for the discovery of new lead compounds with diverse biological activities.
In conclusion, the recent advancements in the study of 2-amino-3-(2-methylphenyl)propan-1-ol (CAS: 35373-64-9) underscore its potential as a valuable tool in chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities, make it a compelling candidate for further investigation. Future research efforts will likely focus on optimizing its properties and exploring its applications in various therapeutic areas, paving the way for the development of novel drugs and treatments.
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